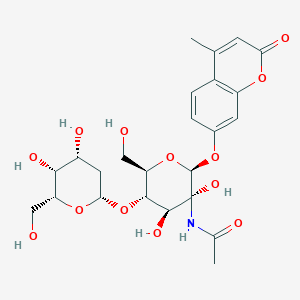
N-((2S,3R,4S,5S,6R)-5-(((2S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2S,3R,4S,5S,6R)-5-(((2S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound that features multiple hydroxyl groups and a chromenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of acetamide bonds. Common reagents used in these reactions include protecting groups like TBDMS (tert-butyldimethylsilyl), glycosyl donors, and acylating agents.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and advanced purification techniques like HPLC (High-Performance Liquid Chromatography).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The chromenyl moiety can be reduced to form dihydrochromene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the chromenyl moiety would yield dihydrochromene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-((2S,3R,4S,5S,6R)-5-(((2S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity. Its multiple hydroxyl groups and chromenyl moiety make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C24H31NO13 |
|---|---|
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
N-[(2S,3R,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C24H31NO13/c1-10-5-18(30)35-15-6-12(3-4-13(10)15)34-23-24(33,25-11(2)28)22(32)21(17(9-27)37-23)38-19-7-14(29)20(31)16(8-26)36-19/h3-6,14,16-17,19-23,26-27,29,31-33H,7-9H2,1-2H3,(H,25,28)/t14-,16-,17-,19+,20-,21-,22+,23-,24-/m1/s1 |
Clave InChI |
KQHJVAILXFIWOQ-IXXACCQSSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4C[C@H]([C@H]([C@H](O4)CO)O)O)O)(NC(=O)C)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4CC(C(C(O4)CO)O)O)O)(NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



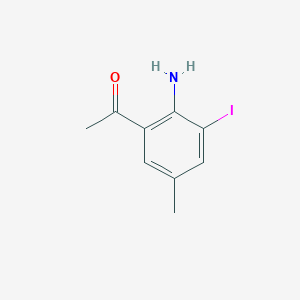
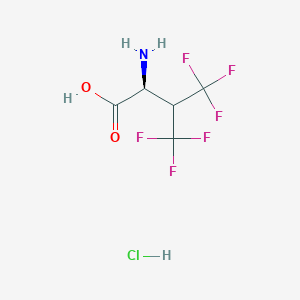

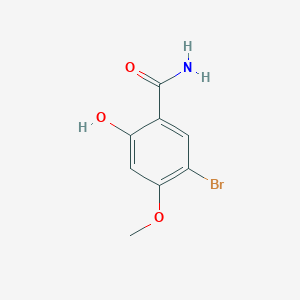
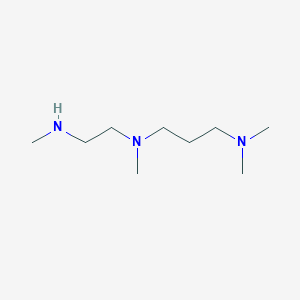

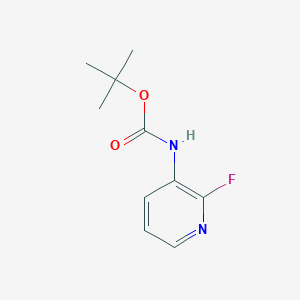
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
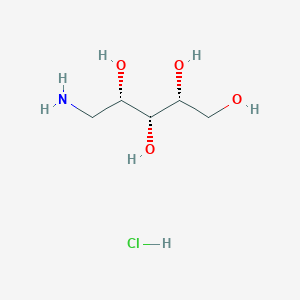
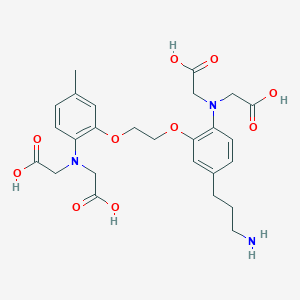
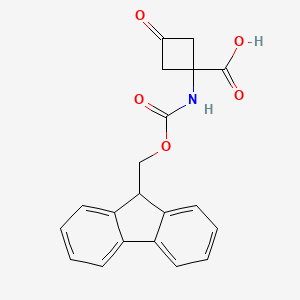
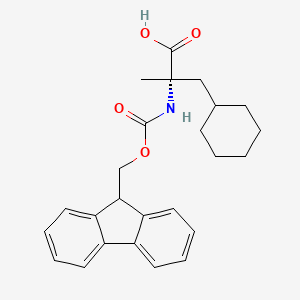
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)
